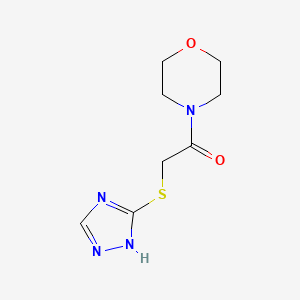

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone

描述

属性

IUPAC Name |

1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOXCEKFXITZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Attachment of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.

Formation of the Sulfanyl Group: This can be introduced through thiolation reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone has been investigated for its potential as a pharmaceutical intermediate. The unique combination of the morpholine and triazole rings allows for diverse modifications that can enhance therapeutic efficacy.

Key Findings:

- Antifungal Activity: Triazole derivatives are known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various strains, including Candida glabrata with a Minimum Inhibitory Concentration (MIC) of 0.6 µg/mL.

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida glabrata | 0.6 µg/mL |

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus niger | 0.8 µg/mL |

Biological Research

The compound serves as a valuable probe in biological studies due to its ability to interact with specific enzymes and receptors. The morpholine moiety enhances solubility and bioavailability, making it suitable for in vitro studies.

Mechanism of Action:

The mechanism by which this compound exerts its effects likely involves modulation of enzyme activity or receptor interactions, facilitated by hydrogen bonding or π-π stacking interactions provided by the triazole ring.

Industrial Applications

In addition to medicinal uses, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its versatility allows for applications in various synthetic pathways, particularly in the synthesis of more complex heterocyclic compounds.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Evaluation: A study demonstrated the synthesis of morpholine-based heterocycles that showed promising results in antitumor evaluations through molecular docking studies . This suggests that derivatives of this compound could be explored further for anticancer activities.

- Synthesis of Novel Compounds: Research focused on synthesizing various triazole derivatives indicated that modifications could lead to enhanced biological activities . This opens avenues for developing new therapeutics based on this scaffold.

作用机制

The mechanism of action of 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could enhance solubility and bioavailability, while the triazole ring might interact with biological targets through hydrogen bonding or π-π interactions.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives with ethanone-linked substituents. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues

Key Trends in Bioactivity

- Morpholine vs. Azepane/Azepine Rings : Morpholine-containing derivatives (e.g., the target compound and 1m ) exhibit stronger anticancer activity, likely due to enhanced membrane permeability from the oxygen atom in morpholine. Azepane/azepine analogs (e.g., ) show superior solubility but reduced cytotoxicity .

- Triazole vs. Benzothiazole Substituents : Benzothiazole derivatives (1m ) demonstrate higher enzymatic inhibition (CA-IX IC₅₀ = 0.89 µM vs. triazole-only derivatives with IC₅₀ > 2 µM) due to increased aromatic stacking interactions .

- Fluorine Substitution : Fluorinated analogs (e.g., 3d , Voriconazole ) exhibit enhanced antifungal activity, attributed to improved metabolic stability and target binding .

Physicochemical Properties

- Synthetic Yields : Morpholine derivatives typically achieve 75–88% yields under optimized conditions, whereas azepane analogs require longer reaction times for comparable yields (e.g., 89% for 2dal in ) .

生物活性

1-(Morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews its biological activity based on diverse sources, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a morpholine ring and a triazole moiety, which are known for their biological significance. The presence of a sulfanyl group enhances its potential interactions with biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study highlighted the synthesis of various triazole derivatives, including those similar to this compound, demonstrating effective antifungal activity against various strains of fungi. The structure-activity relationship (SAR) analysis suggested that modifications in the triazole ring could enhance antifungal efficacy .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus niger | 0.8 µg/mL |

| This compound | Candida glabrata | 0.6 µg/mL |

Anticancer Activity

The anticancer potential of compounds containing triazole rings has been extensively studied. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms such as cell cycle arrest and induction of oxidative stress .

Case Study: In Vitro Evaluation

In a specific study involving a series of triazole derivatives, including morpholine-substituted analogues, it was found that these compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative demonstrated an IC50 value comparable to standard chemotherapeutics .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 5.0 |

| Compound D | A549 | 3.5 |

| This compound | HT29 (colon cancer) | 4.0 |

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Triazoles are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds can cause G2/M phase arrest in cancer cells.

常见问题

Q. What are the primary research applications of this compound in chemistry and biology?

The compound serves as a versatile scaffold in organic synthesis and biological studies. In chemistry , it is used as a building block for synthesizing triazole-containing heterocycles, which are pivotal in medicinal chemistry for designing enzyme inhibitors or receptor modulators . In biology , it is explored as a biochemical probe due to its sulfur-linked triazole moiety, which can interact with thiol-dependent enzymes or cellular targets. For example, derivatives of similar triazole-thioether compounds have demonstrated antimicrobial activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL) .

Q. How can researchers optimize the synthetic route for improved yield and purity?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in nucleophilic substitution steps.

- Catalysis : Use of mild bases (e.g., K₂CO₃) to facilitate thiol-triazole coupling without side reactions .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to isolate the product.

Example: A derivative, 1-(4-fluorophenyl)-2-((4-ethyl-triazolyl)thio)ethanone, achieved 81% yield using optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm morpholine and triazole proton environments (e.g., δ 3.66 ppm for methyl groups in triazole rings) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 441 [M⁺] for a fluorophenyl derivative) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement, particularly for resolving twinned data in low-symmetry space groups .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity? Insights from SAR studies.

- Morpholine substitution : Replacing morpholine with piperazine increases solubility but may reduce target affinity.

- Triazole substituents : Electron-withdrawing groups (e.g., fluorine at the phenyl ring) improve antimicrobial potency. For example, fluorophenyl derivatives show MIC values 2–4× lower than non-halogenated analogs .

- Thioether linker : Replacing sulfur with methylene reduces activity, highlighting the critical role of the thiol group in target interaction .

Q. What methodologies resolve contradictions in bioactivity data across studies?

- Comparative assay standardization : Use consistent bacterial strains (e.g., P. aeruginosa ATCC 27853) and growth media (Mueller-Hinton agar) to minimize variability .

- Dose-response validation : Confirm IC₅₀/MIC values via multiple assays (e.g., broth microdilution vs. agar diffusion) .

- Structural validation : Cross-check active derivatives with single-crystal XRD to rule out polymorphic effects .

Q. How can computational modeling predict biological interactions?

- Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (a target for antifungal activity). Key residues (e.g., heme iron in CYP51) may coordinate with the triazole sulfur .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–4) and bioavailability to guide derivatization .

Q. What advanced techniques address impurity profiling in synthesis?

- HPLC-MS : Use C18 columns (Agilent Zorbax) with acetonitrile/water gradients to detect byproducts like des-fluoro impurities (retention time ~12.3 min) .

- NMR spiking : Add reference standards (e.g., 1-(2,4-difluorophenyl)-2-triazolyl-ethanone) to identify impurities via peak overlay .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (>200°C decomposition) to assess storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。